(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride
CAS No.: 1529247-11-7
Cat. No.: VC12026664
Molecular Formula: C9H9ClO3S
Molecular Weight: 232.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1529247-11-7 |
|---|---|
| Molecular Formula | C9H9ClO3S |
| Molecular Weight | 232.68 g/mol |
| IUPAC Name | 2,3-dihydro-1-benzofuran-3-ylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |
| Standard InChI Key | SSAWWOIBZKEPHO-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl |
| Canonical SMILES | C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride (C₁₀H₁₁ClO₃S) features a bicyclic 2,3-dihydrobenzofuran core with a methanesulfonyl chloride substituent at the 3-position. The dihydrofuran ring introduces partial saturation, reducing aromaticity compared to benzofuran and enhancing conformational flexibility. The sulfonyl chloride group is electron-withdrawing, polarizing the adjacent C–S bond and facilitating nucleophilic substitution reactions .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Direct Sulfonation of 2,3-Dihydrobenzofuran
A common route involves the chlorosulfonation of 2,3-dihydrobenzofuran using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution at the 3-position, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride :
Alternative Routes via Functional Group Interconversion
Patent literature describes methods to access related sulfonyl chlorides through intermediate oxidation and halogenation. For example, WO2009125426A2 outlines a process where a hydroxypyrrolidine intermediate is treated with thionyl chloride in dichloromethane to generate a sulfonyl chloride derivative . Adapting this approach, the 3-hydroxymethyl group of 2,3-dihydrobenzofuran can be converted to the sulfonyl chloride via sequential oxidation (e.g., using KMnO₄) and chlorination .
Applications in Pharmaceutical Synthesis
Role in Darifenacin Production
(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride is a precursor in synthesizing Darifenacin hydrobromide, a muscarinic receptor antagonist used for overactive bladder. The sulfonyl chloride reacts with pyrrolidine derivatives to form sulfonamide linkages critical for biological activity :
Utility in Dronedarone Analogues
Recent Advances and Future Directions
Catalytic Asymmetric Sulfonylation
Recent studies explore chiral catalysts to enantioselectively synthesize sulfonamide derivatives, expanding access to optically active pharmaceuticals .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and flow chemistry reduce waste and improve yields in sulfonyl chloride production .
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